molecular formula C9H13NS B1279395 2-(Propylthio)aniline CAS No. 79792-95-3

2-(Propylthio)aniline

Cat. No.: B1279395
CAS No.: 79792-95-3
M. Wt: 167.27 g/mol
InChI Key: YFHQJDQHIXKPOS-UHFFFAOYSA-N
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Description

2-(Propylthio)aniline is an organic compound with the molecular formula C9H13NS. It is a derivative of aniline, where a propylthio group is attached to the benzene ring. This compound is used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(Propylthio)aniline typically involves the reaction of o-nitroaniline with disulfur dichloride and chloropropane. The process includes a condensation reaction followed by an alkylation reaction under the influence of a catalyst . This method is preferred for its efficiency and suitability for industrial production.

Chemical Reactions Analysis

2-(Propylthio)aniline undergoes several types of chemical reactions:

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium amide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Propylthio)aniline is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Propylthio)aniline involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

2-(Propylthio)aniline can be compared with other aniline derivatives such as 2-nitro-4-(propylthio)aniline and other substituted anilines. Its unique propylthio group distinguishes it from other compounds, providing different reactivity and applications .

Similar compounds include:

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Properties

IUPAC Name

2-propylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHQJDQHIXKPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439896
Record name 2-(Propylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79792-95-3
Record name 2-(Propylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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